molecular formula C13H11N3 B3189661 4,5-Acridinediamine CAS No. 3407-96-3

4,5-Acridinediamine

Cat. No. B3189661
CAS RN: 3407-96-3
M. Wt: 209.25 g/mol
InChI Key: URHUZZRZASOLKY-UHFFFAOYSA-N
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Description

4,5-Acridinediamine, also known as Acridine Orange, is an organic compound that serves as a nucleic acid-selective fluorescent dye with cationic properties useful for cell cycle determination . It is cell-permeable, which allows the dye to interact with DNA by intercalation, or RNA via electrostatic attractions .


Synthesis Analysis

The synthesis of 4,5-Acridinediamine involves the reaction of N-alkyl-5-nitrobenzimidazoles with arylacetonitriles under basic conditions . This leads to the synthesis of 3H-imidazo . The rearrangement of these compounds in concentrated sulfuric acid containing nitrous acid gives imidazo .


Molecular Structure Analysis

The molecular formula of 4,5-Acridinediamine is C13H11N3 . The exact mass is 209.09500 and the molecular weight is 209.24700 .


Chemical Reactions Analysis

The chemical reactions of 4,5-Acridinediamine are complex and involve a network of neighboring group participation, rearrangement, and elimination pathways .

Safety And Hazards

4,5-Acridinediamine is suspected of causing genetic defects . It is advised to wear personal protective equipment/face protection, ensure adequate ventilation, avoid getting it in eyes, on skin, or on clothing, and avoid ingestion and inhalation .

properties

IUPAC Name

acridine-4,5-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3/c14-10-5-1-3-8-7-9-4-2-6-11(15)13(9)16-12(8)10/h1-7H,14-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URHUZZRZASOLKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CC3=C(C(=CC=C3)N)N=C2C(=C1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40658463
Record name Acridine-4,5-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40658463
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,5-Acridinediamine

CAS RN

3407-96-3
Record name Acridine-4,5-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40658463
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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